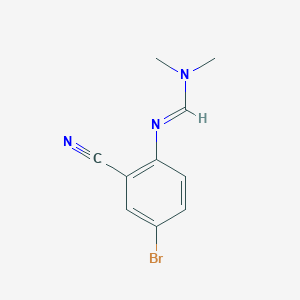
N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide
概要
説明
“N’-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide” is a chemical compound with the molecular formula C10H10BrN3. It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “N’-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide” consists of a bromine atom and a cyanide group attached to a phenyl ring, which is further connected to a formamidine group .Physical And Chemical Properties Analysis
“N’-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide” is a solid at 20°C. It has a molecular weight of 252.12. .科学的研究の応用
Synthesis and Characterization
- N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide is utilized in various synthesis processes. For instance, it's involved in the synthesis of new 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one, which exhibits broad-spectrum antimicrobial activity against various bacterial and fungal strains (Pansare et al., 2014). Additionally, it is used in the efficient synthesis of highly substituted furan, thiophene, pyrrole, and 2‐aminothiazole derivatives, which are crucial in various chemical processes (Metwally, 2007).
Antimicrobial Applications
- Compounds synthesized using N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide have been found to possess significant antimicrobial properties. For example, certain synthesized compounds exhibited potent antimicrobial activity against strains such as Candida albicans and Staphylococcus aureus, surpassing the efficacy of standard drugs used in experiments (Gul et al., 2017).
Photodynamic Therapy and Cancer Treatment
- Derivatives of N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide are being explored in photodynamic therapy, particularly in the treatment of cancer. For instance, synthesized zinc phthalocyanines with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base, show potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Applications in Organic Chemistry
- This compound is also significant in organic chemistry, particularly in the synthesis of various organic compounds. For instance, it is used in the preparation of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues, demonstrating its versatility in the synthesis of complex organic molecules (Loidreau et al., 2013).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Therefore, it’s recommended to use this compound only outdoors or in a well-ventilated area, and protective measures such as gloves, protective clothing, eye protection, and face protection should be worn .
特性
IUPAC Name |
N'-(4-bromo-2-cyanophenyl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYANFICVYJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide | |
CAS RN |
39255-60-2 | |
| Record name | N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1526533.png)
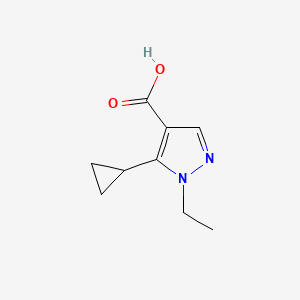
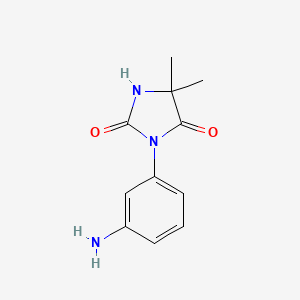
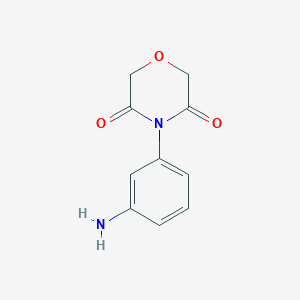
![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)
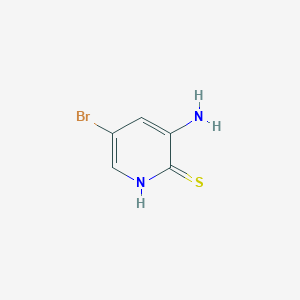
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
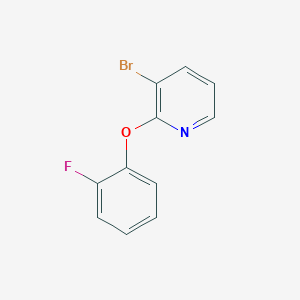
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
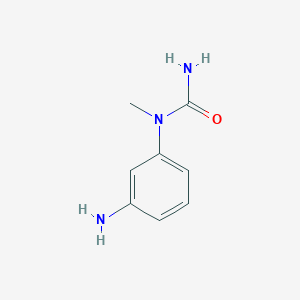
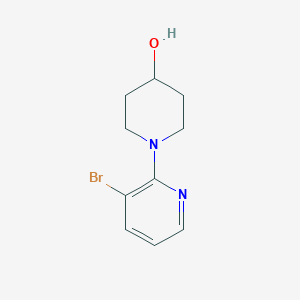
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
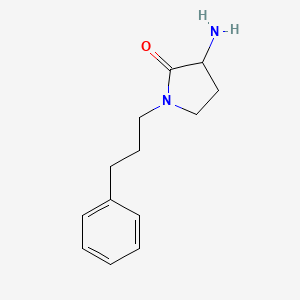
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)